1-(1-Adamantyl)pyridinium bromide 1-(1-Adamantyl)pyridinium bromide
Brand Name: Vulcanchem
CAS No.: 19984-57-7
VCID: VC20825556
InChI: InChI=1S/C15H20N.BrH/c1-2-4-16(5-3-1)15-9-12-6-13(10-15)8-14(7-12)11-15;/h1-5,12-14H,6-11H2;1H/q+1;/p-1
SMILES: C1C2CC3CC1CC(C2)(C3)[N+]4=CC=CC=C4.[Br-]
Molecular Formula: C15H20BrN
Molecular Weight: 294.23 g/mol

1-(1-Adamantyl)pyridinium bromide

CAS No.: 19984-57-7

Cat. No.: VC20825556

Molecular Formula: C15H20BrN

Molecular Weight: 294.23 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Adamantyl)pyridinium bromide - 19984-57-7

Specification

CAS No. 19984-57-7
Molecular Formula C15H20BrN
Molecular Weight 294.23 g/mol
IUPAC Name 1-(1-adamantyl)pyridin-1-ium;bromide
Standard InChI InChI=1S/C15H20N.BrH/c1-2-4-16(5-3-1)15-9-12-6-13(10-15)8-14(7-12)11-15;/h1-5,12-14H,6-11H2;1H/q+1;/p-1
Standard InChI Key AXXUSTFZAJVTMK-UHFFFAOYSA-M
SMILES C1C2CC3CC1CC(C2)(C3)[N+]4=CC=CC=C4.[Br-]
Canonical SMILES C1C2CC3CC1CC(C2)(C3)[N+]4=CC=CC=C4.[Br-]

Introduction

Chemical Properties and Structure

1-(1-Adamantyl)pyridinium bromide has the molecular formula C15H20BrN and a molecular weight of 294.23 g/mol . The structure features a pyridinium cation linked to an adamantyl group, with bromide as the counterion. The adamantyl moiety, known for its cage-like tricyclic structure, contributes to the compound's unique properties and stability in various chemical environments. This structural arrangement gives the molecule a distinctive character, combining the conformational rigidity of adamantane with the ionic properties of a quaternary ammonium salt. The presence of the bromide counterion further influences the compound's solubility and reactivity patterns, particularly in polar solvents where ionic dissociation can occur.

The compound is registered with CAS number 19984-57-7 and has been the subject of crystallographic studies to determine its precise structural parameters . Its structure incorporates the conformational rigidity of the adamantane framework, which is known for imparting stability to molecules containing this group. This stability arises from the rigid, cage-like structure of adamantane, which restricts rotational freedom and provides a well-defined three-dimensional geometry. Such structural characteristics make adamantane derivatives valuable in various chemical applications where spatial arrangement plays a critical role, including molecular recognition, host-guest chemistry, and the design of compounds with specific biological activities.

Structural Characteristics

Physical Properties

While specific physical property data for 1-(1-Adamantyl)pyridinium bromide is limited in the available sources, it can be inferred from related compounds that it likely appears as a white crystalline solid. The crystalline nature would be consistent with the ionic character of the molecule, as quaternary ammonium salts typically form well-defined crystal structures that can be studied through X-ray diffraction techniques. The presence of the adamantyl group may influence the packing arrangement in the crystal lattice, potentially affecting properties such as melting point, solubility, and thermal stability. These physical characteristics would be important considerations for researchers working with this compound in laboratory settings.

The physical properties of this compound are influenced by both the lipophilic nature of the adamantyl group and the ionic character contributed by the pyridinium-bromide component . This dual character creates a molecule with interesting solubility properties, potentially soluble in both polar and non-polar solvents to varying degrees. The adamantyl group's hydrophobicity may enhance the compound's solubility in organic solvents like ethanol and dichloromethane, while the ionic pyridinium-bromide portion would contribute to water solubility. This balance of hydrophobic and hydrophilic components makes such compounds interesting for various applications where interface activity or membrane permeability is important, including potential pharmaceutical applications where drug delivery across biological membranes is a consideration.

Safety ParameterInformation
Hazard CodesXi (Irritant)
Risk Statements36/37/38
Safety Statements26-36
WGK Germany3
Hazard ClassIRRITANT

The risk statements 36/37/38 indicate that the compound is irritating to eyes, respiratory system, and skin . These effects are typical of quaternary ammonium compounds, which can disrupt cell membranes and proteins on contact with tissues. The safety statements 26-36 suggest that in case of contact with eyes, rinse immediately with plenty of water and seek medical advice, and that appropriate protective clothing should be worn . These precautions reflect standard handling procedures for irritant chemicals, emphasizing the importance of personal protective equipment and proper emergency response protocols when working with this compound. The WGK Germany classification of 3 indicates a high hazard to water, suggesting that special care should be taken to prevent environmental contamination.

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